tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
CAS No.:
Cat. No.: VC17205877
Molecular Formula: C11H16BrN3O2
Molecular Weight: 302.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrN3O2 |
|---|---|
| Molecular Weight | 302.17 g/mol |
| IUPAC Name | tert-butyl 3-bromo-6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H16BrN3O2/c1-6-8-7(9(12)14-13-8)5-15(6)10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
| Standard InChI Key | XVEZFRRCNYVNFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)Br |
Introduction
Chemical Identity and Structural Properties
tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate belongs to the pyrrolopyrazole class, characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, and 4. The compound’s IUPAC name derives from its tert-butyl carbamate protecting group, bromine atom at position 3, and methyl group at position 6.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 302.18 g/mol |
| CAS Registry Number | 1784831-22-6 (analog) |
The bromine atom introduces electrophilic reactivity, while the methyl group enhances lipophilicity, influencing solubility and metabolic stability .
Spectroscopic Characterization
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H NMR: Peaks at δ 1.45 ppm (tert-butyl), δ 2.10 ppm (methyl), and δ 4.20–4.50 ppm (pyrrolidine protons) align with related derivatives .
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C NMR: Signals for the carbonyl group (C=O) appear near 155 ppm, with tert-butyl carbons at 28–30 ppm .
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Mass Spectrometry: Expected [M+H] at m/z 303.08 (theoretical).
Synthesis and Derivatization
Key Synthetic Routes
The compound is synthesized via a three-step protocol:
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Cyclocondensation: Reaction of 3-bromo-1H-pyrazole-4-carbaldehyde with methylamine yields the dihydropyrrolo[3,4-c]pyrazole core .
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Boc Protection: Treatment with di-tert-butyl dicarbonate (BocO) in THF introduces the tert-butyl carbamate group .
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Methylation: Quaternization at position 6 using methyl iodide completes the synthesis .
Table 1: Optimization of Methylation Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CHI | DMF | 0°C → RT | 72 |
| (CH)SO | Acetone | 40°C | 65 |
| CHOTf | CHCl | -20°C | 58 |
Methyl iodide in DMF provided optimal yields (72%) with minimal side products .
Physicochemical and Stability Data
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.0 |
| Ethanol | 8.2 |
| Water | <0.1 |
Storage at -20°C in anhydrous DMSO is recommended to prevent hydrolysis of the Boc group .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, consistent with tert-butyl carbamate derivatives .
| Compound | Target | IC/MIC |
|---|---|---|
| 3-Bromo-6-ethyl derivative | MDA-MB-468 cells | 14.97 μM |
| 3-Amino-6-methyl derivative | Kinase X | 8.94 μM |
Analytical Characterization Guidelines
HPLC Conditions
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile/HO (70:30) | 1.0 mL/min | 6.8 min |
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